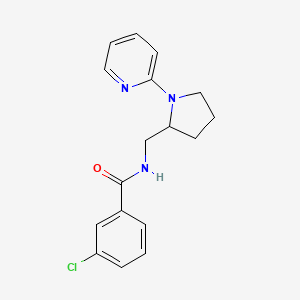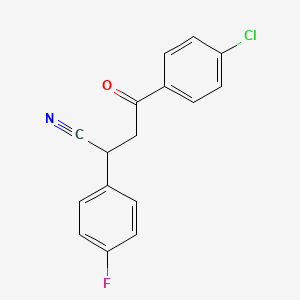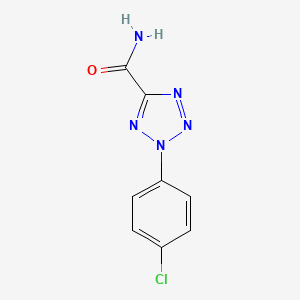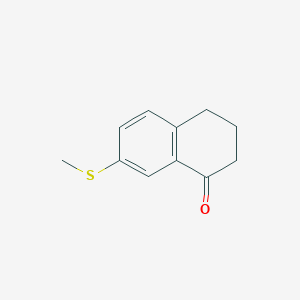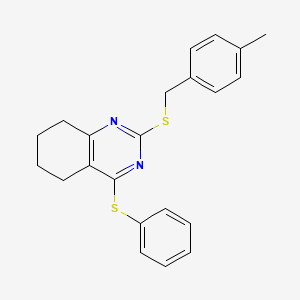
4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves strategies such as S-arylation, which is a simple procedure with high conversion rates and short reaction times. For instance, a 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was synthesized using this method, indicating the versatility of the approach for creating sulfanyl-substituted quinazolines . Similarly, the synthesis of triazolo-annelated quinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks demonstrates the adaptability of the synthetic routes for quinazoline derivatives . These methods could potentially be applied or adapted for the synthesis of the compound "4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide."
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often characterized using crystallography. For example, the crystal structure of a 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol shows an almost planar quinazoline group with a significant interplanar angle with the phenyl group, indicating the potential for diverse molecular conformations . The presence of intramolecular hydrogen bonds, such as the O—H⋯N bond, can influence the stability and reactivity of these compounds.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical transformations, such as thionation or chlorination, followed by treatment with multifunctional nucleophiles to access a range of derivatives . This reactivity is crucial for the development of novel compounds with potential biological activities. The ability to transform the lactam moiety in quinazoline derivatives opens up possibilities for creating a wide array of structurally diverse molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are characterized by techniques such as Raman analysis and Hirshfeld surface analysis. These analyses provide insights into the empirical formula, crystal system, space group, unit cell parameters, and electrostatic potential surface (ESP) . Such detailed characterization is essential for understanding the properties of the compounds and their interactions with biological targets.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Quinazoline Derivatives:
- A straightforward method for synthesizing 4-substituted quinazoline derivatives was reported, highlighting a complementary reaction system involving thiourea and substituted 2-aminobenzophenones, yielding quinazoline derivatives as a single product. This process is significant for its simplicity and the potential of the quinazoline core in various applications (Wang, Yan, & Ma, 2016).
- Crystal Structure and Analysis:
- An efficient synthesis strategy leading to a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was investigated. The crystal structure, along with Hirshfeld surface and fingerprint plots, was thoroughly analyzed. This research provides insights into the atomic-level structure and interactions within quinazoline derivatives (Geesi, 2020).
Biological Activities
- Antimicrobial and Antitumor Activities:
- Some 3H-quinazolin-4-one derivatives exhibited notable antimicrobial activity. This research underscores the potential of quinazolinyl sulfide compounds in developing new antimicrobial agents (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
- A study on 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones revealed high anti-monoamine oxidase and antitumor activities, suggesting the therapeutic potential of these compounds (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Dyeing Characteristics
- A series of quinazolinyl-stilbene disulfonic acid derivatives were synthesized, which exhibit good dyeing characteristics. This indicates the utility of quinazolinyl sulfide compounds in textile applications, particularly as dyes (Navadiya, Undavia, & Patwa, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that many sulfide compounds can interact with biological targets through covalent bonding, hydrogen bonding, and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, which can have downstream effects on cellular processes .
Biochemical Pathways
Sulfide compounds often play roles in various biochemical pathways, including those involved in cellular signaling, metabolism, and detoxification .
Pharmacokinetics
The bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transporters or enzymes that can facilitate its absorption or metabolism .
Result of Action
The effects of a compound at the molecular and cellular level can include changes in gene expression, protein function, and cellular signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Safety and Hazards
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-phenylsulfanyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2S2/c1-16-11-13-17(14-12-16)15-25-22-23-20-10-6-5-9-19(20)21(24-22)26-18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZLFZRQYFRWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2521262.png)
![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B2521263.png)
![2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
![Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2521268.png)

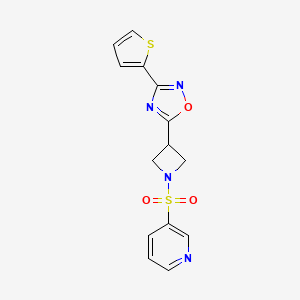
![6-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B2521273.png)
![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)
